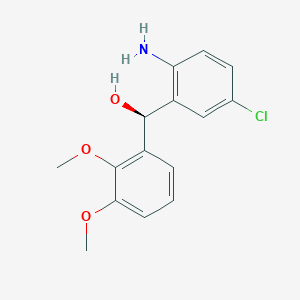
(S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol, more commonly referred to as (S)-A-Cl-DMOB, is a compound with a wide range of applications in the scientific research and medical fields. It is a chiral compound, meaning it has two mirror-image forms that are not superimposable, and is composed of a benzene ring with two methoxy groups, a chloro substituent, and an amino group. This compound is primarily used as a starting material in the synthesis of various drugs and has been studied extensively to determine its mechanism of action and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Syntheses of 1,5-Benzothiazepines and their derivatives have demonstrated antimicrobial and significant antifungal activities. These compounds, including those with chlorophenyl groups, have been evaluated against gram-positive and gram-negative bacteria, as well as fungi like Candida albicans, showing promising results in some cases (Pant, Sharma, & Pant, 2008); (Pant, Godwal, & Sanju, 2021).
Catalytic and Synthesis Applications
- Schiff base copper(II) complexes have been synthesized for their efficiency as catalysts in alcohol oxidation. The use of compounds with similar functional groups for creating efficient and selective catalysts highlights the broad applicability of such molecules in chemical syntheses and industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).
Structural and Molecular Electronics
- The synthesis and kinetic investigation of sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been explored. Such studies contribute to understanding the structural properties and potential uses in molecular electronics or as intermediates in further chemical syntheses (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Antimicrobial Resin Applications
- Research into metal-incorporated resins based on compounds with similar structures shows potential in antimicrobial applications. Such resins have been explored for use in medical devices, antifouling coatings for ships, and other applications requiring antimicrobial properties (Nishat, Rasool, Khan, & Parveen, 2011).
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it is difficult to determine the exact biochemical pathways affected by (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of (S)-|A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol’s action are currently unknown . These effects would be dependent on the compound’s targets and mode of action.
Propiedades
IUPAC Name |
(S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYJBTBGYMYLPD-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@H](C2=C(C=CC(=C2)Cl)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474208 |
Source


|
| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol | |
CAS RN |
189059-58-3 |
Source


|
| Record name | (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

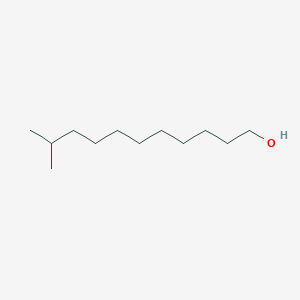


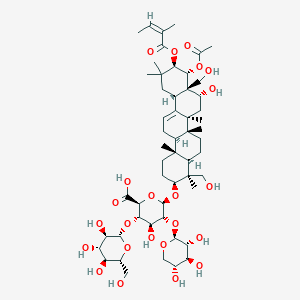
![(2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B128237.png)
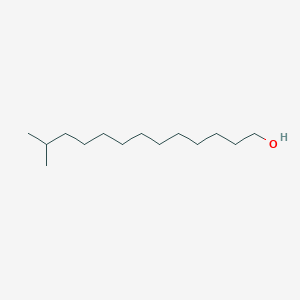
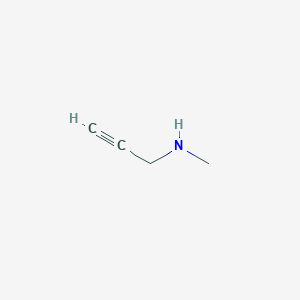

![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)

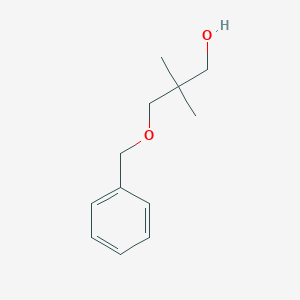
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)